1-Methyl-1,2,3,4-tetrahydro-5-quinolinamine
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Overview
Description
1-Methyl-1,2,3,4-tetrahydroquinolin-5-amine is an organic compound with the molecular formula C10H14N2. It belongs to the class of tetrahydroquinolines, which are known for their diverse biological activities and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-1,2,3,4-tetrahydroquinolin-5-amine can be synthesized through several methods. One common approach involves the Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst to form the tetrahydroquinoline core . The reaction conditions typically include:
Temperature: 100°C
Catalyst: Aqueous hydrochloric acid
Solvent: Dimethoxymethane or other suitable solvents
Industrial Production Methods: Industrial production of 1-methyl-1,2,3,4-tetrahydroquinolin-5-amine often involves optimizing the Pictet-Spengler reaction for large-scale synthesis. This includes using continuous flow reactors to ensure consistent reaction conditions and high yields .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-1,2,3,4-tetrahydroquinolin-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it into more saturated amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Quinoline derivatives.
Reduction: Saturated amine derivatives.
Substitution: N-alkyl or N-acyl tetrahydroquinoline derivatives.
Scientific Research Applications
1-Methyl-1,2,3,4-tetrahydroquinolin-5-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Studied for its potential neuroprotective effects and interactions with neurotransmitter systems.
Medicine: Investigated for its potential therapeutic applications in treating neurodegenerative diseases and as an antidepressant.
Industry: Utilized in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-methyl-1,2,3,4-tetrahydroquinolin-5-amine involves its interaction with various molecular targets and pathways:
Neurotransmitter Systems: It modulates dopamine and glutamate neurotransmission, providing neuroprotective effects.
Enzyme Inhibition: Acts as a reversible inhibitor of monoamine oxidase (MAO), which is involved in the metabolism of neurotransmitters.
Free Radical Scavenging: Exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress.
Comparison with Similar Compounds
1-Methyl-1,2,3,4-tetrahydroquinolin-5-amine can be compared with other similar compounds, such as:
1,2,3,4-Tetrahydroisoquinoline: Shares a similar structure but lacks the methyl group at the nitrogen atom. It also exhibits neuroprotective properties but with different potency and mechanisms.
1-Methyl-1,2,3,4-tetrahydroisoquinoline: Similar in structure but with different biological activities and therapeutic potential.
Quinoline: An oxidized form of tetrahydroquinoline, with distinct chemical properties and applications.
1-Methyl-1,2,3,4-tetrahydroquinolin-5-amine stands out due to its unique combination of neuroprotective, antioxidant, and enzyme inhibitory properties, making it a promising candidate for further research and development in various fields.
Properties
Molecular Formula |
C10H14N2 |
---|---|
Molecular Weight |
162.23 g/mol |
IUPAC Name |
1-methyl-3,4-dihydro-2H-quinolin-5-amine |
InChI |
InChI=1S/C10H14N2/c1-12-7-3-4-8-9(11)5-2-6-10(8)12/h2,5-6H,3-4,7,11H2,1H3 |
InChI Key |
BKMVHCVGRXUSPB-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCC2=C(C=CC=C21)N |
Origin of Product |
United States |
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